molecular formula C13H16N6 B6074660 (1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

(1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B6074660
M. Wt: 256.31 g/mol
InChI Key: AKEPVFPGRBFRMG-UWVGGRQHSA-N
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Description

The compound “(1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that features a bicyclic structure with a triazole and pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

(1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-18-12(15-8-16-18)11-4-5-14-13(17-11)19-7-9-2-3-10(19)6-9/h4-5,8-10H,2-3,6-7H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEPVFPGRBFRMG-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)N3C[C@H]4CC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic azabicyclo[2.2.1]heptane core, followed by the introduction of the triazole and pyrimidine groups. Typical synthetic routes may include:

    Formation of the Azabicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the Triazole Group: This can be done via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the Pyrimidine Moiety: This step may involve a nucleophilic substitution reaction where the triazole-containing intermediate reacts with a pyrimidine derivative.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or pyrimidine moieties.

    Reduction: Reduction reactions could target the nitrogen-containing rings or any functional groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole and pyrimidine moieties are likely involved in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2-[4-(1H-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
  • (1S,4S)-2-[4-(2-methyl-1H-imidazol-4-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

Uniqueness

The unique combination of the triazole and pyrimidine moieties in the compound “(1S,4S)-2-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane” may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in drug design to develop more effective and selective therapeutic agents.

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